molecular formula C4H6ClN3S B3308353 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine CAS No. 937675-08-6

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine

Cat. No.: B3308353
CAS No.: 937675-08-6
M. Wt: 163.63 g/mol
InChI Key: XARMPZJJTQIFTQ-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of a chlorine atom and dimethylamine group in the structure of this compound imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylthiourea with phosphorus oxychloride (POCl3) in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with various electrophiles to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives can be formed.

    Oxidation and Reduction Products: Oxidized or reduced forms of the thiadiazole ring, which may exhibit different chemical and biological properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,5-thiadiazole, including 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine, exhibit potent anticancer properties. For example, in a study involving 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives, compounds were synthesized that showed significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) with IC50 values as low as 2.32 µg/mL for the most potent derivatives .

CompoundTarget Cell LineIC50 (µg/mL)
This compound derivativeMCF-70.28
Piperazine derivativeHL-609.6
Benzyl piperidine derivativeMCF-72.32

The mechanism of action often involves cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. Research indicates that thiadiazole derivatives possess significant antibacterial and antifungal properties. A study highlighted the effectiveness of chlorinated thiadiazole derivatives against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 25 to 32 μg/mL .

DerivativeActivity TypeMIC (μg/mL)
Chlorinated derivativeAntibacterial (S. aureus)25
Fluorinated derivativeAntifungal (C. albicans)32

These findings suggest potential applications in treating infectious diseases caused by resistant strains of bacteria.

Herbicidal Activity

Thiadiazole compounds are also recognized for their herbicidal properties. Research has indicated that certain thiadiazole derivatives can inhibit plant growth by interfering with specific biochemical pathways in plants. The application of these compounds as herbicides could provide a new avenue for weed management in agricultural practices .

Insecticidal Properties

In addition to herbicidal effects, the insecticidal potential of thiadiazoles has been explored. Compounds similar to this compound have shown effectiveness against various insect pests, suggesting their utility in pest control formulations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of thiadiazole derivatives. Studies have shown that modifications at specific positions on the thiadiazole ring can significantly enhance biological activity. For instance, the introduction of electron-donating or withdrawing groups can affect the compound's potency against cancer cells and microbes .

Case Study 1: Anticancer Research

A recent investigation focused on synthesizing a series of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol derivatives to evaluate their anticancer properties against various cell lines. The results indicated that structural modifications led to enhanced cytotoxicity and selectivity towards cancer cells over normal cells.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of several thiadiazole derivatives against common pathogens such as E. coli and S. aureus. The findings revealed that certain modifications increased the compounds' effectiveness significantly compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

    4-chloro-1,2,5-thiadiazole derivatives: Compounds with similar substitution patterns on the thiadiazole ring.

Uniqueness

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is unique due to the presence of both a chlorine atom and a dimethylamine group, which imparts distinct chemical properties and reactivity

Biological Activity

4-Chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine is a heterocyclic compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agriculture, due to its potential as an antimicrobial, antifungal, and anticancer agent. The presence of a chlorine atom and a dimethylamine group in its structure contributes to its unique chemical properties and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H7ClN4S\text{C}_5\text{H}_7\text{ClN}_4\text{S}

This compound features a thiadiazole ring, which is pivotal for its biological activity. Thiadiazoles are known for their ability to interact with various biological targets, influencing enzymatic and receptor functions.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymatic pathways or receptor activities, leading to various physiological effects. The exact mechanisms depend on the biological context and the derivatives formed from this compound.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. A comparative analysis of similar compounds revealed that those with halogen substitutions tend to enhance antibacterial activity significantly:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-Amino-1,3,4-thiadiazole derivativeEscherichia coli24 µg/mL
2-Amino-1,3,4-thiadiazole derivativePseudomonas aeruginosa28 µg/mL

These findings suggest a promising potential for this compound in developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of thiadiazole derivatives are also notable. Compounds similar to this compound have shown effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger. In one study, derivatives demonstrated inhibition rates between 58% and 66% against these strains:

CompoundTarget FungiMIC (µg/mL)
Derivative ACandida albicans32
Derivative BAspergillus niger42

These results indicate that the incorporation of specific substituents can enhance antifungal activity.

Anticancer Activity

Emerging research highlights the anticancer potential of thiadiazole derivatives. For example, studies involving 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies revealed that modifications in the substituents significantly affect potency:

CompoundCell LineIC50 (µg/mL)
Compound AMCF-710.10
Compound BHepG25.36
Compound CMCF-72.32

The most potent compounds often feature lipophilic groups that enhance cell membrane permeability.

Case Studies

Several case studies have been conducted to evaluate the biological activity of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated various substituted thiadiazoles against bacterial strains and found that halogenated derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Screening : Another investigation focused on antifungal properties against clinical isolates of Candida species. The study concluded that certain derivatives showed MIC values comparable to standard antifungal agents.
  • Cancer Cell Inhibition : Research into the anticancer effects of thiadiazole derivatives demonstrated significant inhibition of tumor growth in xenograft models using modified compounds derived from this compound.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3S/c1-8(2)4-3(5)6-9-7-4/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARMPZJJTQIFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NSN=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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